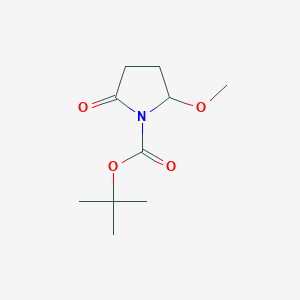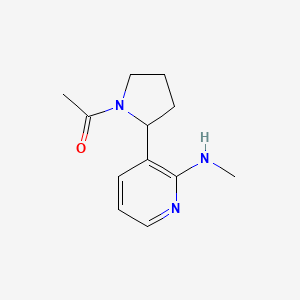
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar chemical properties.
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-bromopyridine share the pyridine ring structure and exhibit similar reactivity.
Uniqueness
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of both pyrrolidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and potential interactions with a wide range of biological targets .
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[2-[2-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-8-4-6-11(15)10-5-3-7-14-12(10)13-2/h3,5,7,11H,4,6,8H2,1-2H3,(H,13,14) |
Clé InChI |
TWVTXIYPAFBYND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


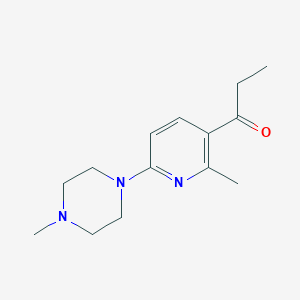

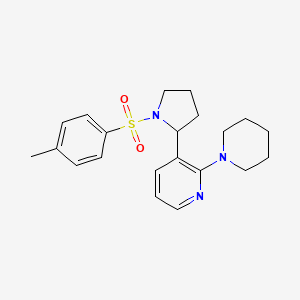


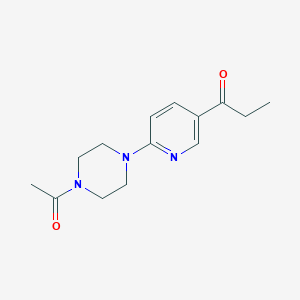

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)



